2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazol-7-amine
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Overview
Description
2-(tert-Butyl)-4-chloro-6-fluorobenzo[d]oxazol-7-amine is a heterocyclic compound belonging to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-6-fluorobenzo[d]oxazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6-fluorophenol with tert-butyl isocyanide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-chloro-6-fluorobenzo[d]oxazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products
The major products formed from these reactions include substituted oxazoles, oxidized derivatives, and biaryl compounds.
Scientific Research Applications
2-(tert-Butyl)-4-chloro-6-fluorobenzo[d]oxazol-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-chloro-6-fluorobenzo[d]oxazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4-chlorobenzo[d]oxazol-7-amine
- 2-(tert-Butyl)-6-fluorobenzo[d]oxazol-7-amine
- 2-(tert-Butyl)-4-chloro-6-methylbenzo[d]oxazol-7-amine
Uniqueness
2-(tert-Butyl)-4-chloro-6-fluorobenzo[d]oxazol-7-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for diverse applications.
Properties
CAS No. |
650598-18-8 |
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Molecular Formula |
C11H12ClFN2O |
Molecular Weight |
242.68 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-6-fluoro-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C11H12ClFN2O/c1-11(2,3)10-15-8-5(12)4-6(13)7(14)9(8)16-10/h4H,14H2,1-3H3 |
InChI Key |
SLTJMTSSWYROPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C(C(=C2O1)N)F)Cl |
Origin of Product |
United States |
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